(3AR,7aS)-octahydrofuro[3,2-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3AR,7aS)-octahydrofuro[3,2-c]pyridine: is a bicyclic nitrogen-containing heterocycle. This compound is characterized by its unique structure, which includes a fused furan and pyridine ring system. The stereochemistry of the compound is defined by the (3AR,7aS) configuration, indicating the specific spatial arrangement of atoms within the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3AR,7aS)-octahydrofuro[3,2-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of Grignard reagents, which react with pyridine N-oxides to form the desired bicyclic structure . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as copper or nickel to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (3AR,7aS)-octahydrofuro[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other hydrogenation catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (3AR,7aS)-octahydrofuro[3,2-c]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: Its bicyclic structure can mimic natural substrates or inhibitors, making it useful in biochemical assays .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a scaffold for the development of new drugs targeting specific biological pathways .
Industry: Industrially, the compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of (3AR,7aS)-octahydrofuro[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes or bind to receptor sites, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
(3aR,7aS)-Octahydro-1H-pyrrolo[2,3-c]pyridine: Another bicyclic nitrogen-containing heterocycle with similar structural features.
tert-butyl (3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate: A derivative with a tert-butyl group, used in medicinal chemistry.
Uniqueness: (3AR,7aS)-octahydrofuro[3,2-c]pyridine is unique due to its fused furan and pyridine ring system, which imparts distinct chemical and biological properties. Its specific stereochemistry further differentiates it from other similar compounds, making it a valuable scaffold in various research and industrial applications .
Eigenschaften
Molekularformel |
C7H13NO |
---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-c]pyridine |
InChI |
InChI=1S/C7H13NO/c1-3-8-5-6-2-4-9-7(1)6/h6-8H,1-5H2/t6-,7+/m1/s1 |
InChI-Schlüssel |
TXUAGBMPDJZPAN-RQJHMYQMSA-N |
Isomerische SMILES |
C1CNC[C@@H]2[C@H]1OCC2 |
Kanonische SMILES |
C1CNCC2C1OCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.